molecular formula C20H18F3N3O3 B11291694 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11291694
M. Wt: 405.4 g/mol
InChI Key: LBPYIVFUMPEWJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide: is similar to other compounds containing oxadiazole and trifluoromethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O3/c1-12(2)18-25-19(29-26-18)13-6-8-16(9-7-13)28-11-17(27)24-15-5-3-4-14(10-15)20(21,22)23/h3-10,12H,11H2,1-2H3,(H,24,27)

InChI Key

LBPYIVFUMPEWJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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